molecular formula C7H13N3 B1599130 1H-Imidazole-1-butanamine CAS No. 67319-76-0

1H-Imidazole-1-butanamine

Cat. No. B1599130
M. Wt: 139.2 g/mol
InChI Key: JVZPYJSJSQIEOG-UHFFFAOYSA-N
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Patent
US09139609B2

Procedure details

By using imidazole (2.00 g) as a starting material, the title compound (0.37 g) was obtained in the same manners as those of Reference Example 63, (1) and Reference Example 9, (2).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[CH:5]=[CH:4][N:3]=[CH:2]1.[NH2:6][CH2:7][C@@H:8]1[CH2:12][CH2:11]CN1CC.C(=O)C>>[N:1]1([CH2:11][CH2:12][CH2:8][CH2:7][NH2:6])[CH:5]=[CH:4][N:3]=[CH:2]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC[C@H]1N(CCC1)CC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)=O
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
N1C=NC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1(C=NC=C1)CCCCN
Measurements
Type Value Analysis
AMOUNT: MASS 0.37 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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